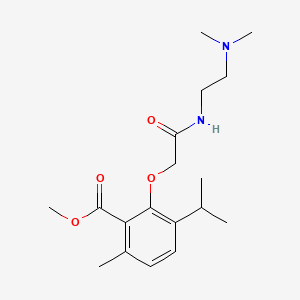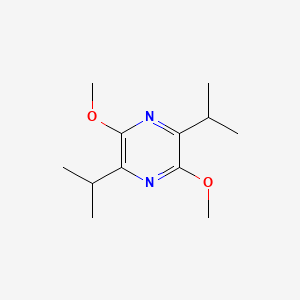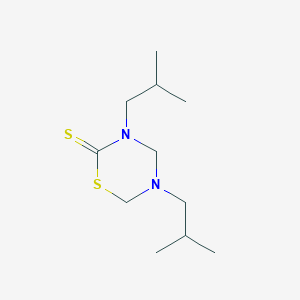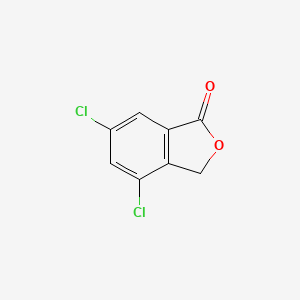
p-Methylaminopropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
p-Methylaminopropiophenone can be synthesized through several methods. One common approach involves the bromination of propiophenone followed by reaction with methylamine. This method yields the desired compound through a series of steps, including the formation of an intermediate bromopropiophenone .
Another method involves the continuous synthesis and resolution of optically pure alpha-methylaminopropiophenone from propiophenone or bromopropiophenone. This process includes resolution and purification steps to obtain the final product in a highly pure form .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also focuses on the recyclability of solvents and minimizing waste to enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
p-Methylaminopropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide for oxidation, and reducing agents like hydrogen over platinum for reduction. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
p-Methylaminopropiophenone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of p-Methylaminopropiophenone involves its interaction with specific molecular targets and pathways. The compound acts as a precursor in the synthesis of ephedrine and pseudoephedrine, which are known to interact with adrenergic receptors in the body. These interactions lead to the stimulation of the central nervous system and other physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Methylaminopropiophenone is structurally similar to other compounds such as methcathinone, cathinone, and methamphetamine. These compounds share a common core structure but differ in their functional groups and specific chemical properties .
Uniqueness
What sets this compound apart is its specific substitution pattern and its role as an intermediate in the synthesis of important pharmaceuticals. Its unique chemical properties make it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
53033-82-2 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-[4-(methylamino)phenyl]propan-1-one |
InChI |
InChI=1S/C10H13NO/c1-3-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 |
Clé InChI |
MPXOQEAPYGISHY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dihydro-6H-indeno[4,5-b]thiophene](/img/structure/B14644545.png)

![Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-](/img/structure/B14644552.png)


![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)






